EPIC-0628 Achieves Single-Agent GBM Cell Growth Inhibition at Micromolar Concentrations
EPIC-0628 reduces GBM cell survival in a dose-dependent manner. At 20 µM for 48 hours, EPIC-0628 arrests the U87 GBM cell cycle in the G1 phase [1]. The earlier-generation compound EPIC-0412 showed an IC50 of approximately 20 µM across GBM cell lines, while the second-generation lead AQB exhibited an IC50 approximately four-fold higher (~80 µM) [2]. EPIC-0307, targeting the distinct PRADX-EZH2 interaction, displays IC50 values of 12.13–17.69 µM against GBM cell lines . Cross-study comparison indicates that EPIC-0628 achieves comparable or improved cytostatic potency relative to its predecessors, with the critical distinction that its anti-proliferative effect is mechanistically coupled to ATF3-mediated MGMT silencing rather than merely H3K27me3 reduction [1][2].
| Evidence Dimension | Anti-proliferative potency in GBM cells |
|---|---|
| Target Compound Data | EPIC-0628: 20 µM, 48 h arrests U87 cells in G1 phase; dose-dependent survival decrease observed [1] |
| Comparator Or Baseline | EPIC-0412: IC50 ~20 µM (GBM cell lines); AQB: IC50 ~80 µM [2]; EPIC-0307: IC50 12.13–17.69 µM |
| Quantified Difference | EPIC-0628 cell-cycle arrest concentration (20 µM) is approximately 4-fold lower than AQB IC50 (~80 µM); EPIC-0412 and EPIC-0307 are within similar potency ranges but differ in molecular target (HOTAIR vs. PRADX) and downstream effectors. |
| Conditions | U87 GBM cell line; 48 h treatment; in vitro cell viability and cell cycle assays |
Why This Matters
For procurement decisions, EPIC-0628 offers comparable growth-inhibitory potency to the best-in-series compounds but with a mechanistically distinct profile (ATF3-mediated MGMT silencing) that is absent in EPIC-0307 and direct EZH2 catalytic inhibitors.
- [1] Yang E, Hong B, Wang Y, Wang Q, Zhao J, Cui X, Wu Y, Yang S, Su D, Liu X, Kang C. EPIC-0628 abrogates HOTAIR/EZH2 interaction and enhances the temozolomide efficacy via promoting ATF3 expression and inhibiting DNA damage repair in glioblastoma. Cancer Letters. 2024; 588:216812. View Source
- [2] Zhao J, Yang S, Cui X, Wang Q, Yang E, Tong F, Hong B, Xiao M, Xin L, Xu C, Tan Y, Kang C. A novel compound EPIC-0412 reverses temozolomide resistance via inhibiting DNA repair/MGMT in glioblastoma. Neuro-Oncology. 2023; 25(5):857-870. View Source
